tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(E)-furan-2-ylmethylideneamino]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and versatility. This particular compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a tert-butyl group, which is a bulky substituent that provides steric protection.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate typically involves the reaction of furan-2-carbaldehyde with tert-butyl carbamate in the presence of a suitable catalyst. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the amine group to form the Boc-protected amine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(E)-furan-2-ylmethylideneamino]carbamate can undergo oxidation reactions, particularly at the furan ring.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Amines, alcohols
Major Products Formed:
Oxidation: Oxidized furan derivatives
Reduction: Reduced carbamate derivatives
Substitution: Substituted carbamates
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving carbamate substrates. It can also serve as a model compound for studying the interactions of carbamates with biological macromolecules .
Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of drugs that target specific enzymes or receptors. Its carbamate group can be modified to enhance the pharmacokinetic properties of the resulting drug .
Industry: In the chemical industry, this compound is used in the production of polymers and resins. Its reactivity allows it to be incorporated into various polymeric structures, enhancing their properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate involves the interaction of its carbamate group with nucleophiles. The tert-butyl group provides steric protection, making the carbamate group more selective in its reactions. The furan ring can participate in π-π interactions with aromatic residues in enzymes or receptors, enhancing the binding affinity of the compound .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-[(E)-phenylmethylideneamino]carbamate
- tert-Butyl N-[(E)-pyridin-2-ylmethylideneamino]carbamate
Comparison: tert-Butyl N-[(E)-furan-2-ylmethylideneamino]carbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. Compared to tert-butyl carbamate, it has enhanced reactivity due to the conjugation of the furan ring. Compared to tert-butyl N-[(E)-phenylmethylideneamino]carbamate, it has different binding affinities and selectivities due to the oxygen atom in the furan ring .
Biological Activity
Tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, drawing on diverse research findings.
- Molecular Formula : C10H14N2O3
- Molecular Weight : 210.23 g/mol
This compound features a furan ring, which is known for its reactivity and ability to participate in various biochemical interactions. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl hydrazinecarboxylate with furan-2-carbaldehyde. This process can be optimized through variations in temperature and solvent choice to improve yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The furan moiety can engage in π-π stacking with aromatic residues in proteins, while the hydrazone linkage allows for hydrogen bonding with polar amino acids, potentially modulating enzyme activity.
Inhibition Studies
Recent studies have indicated that this compound exhibits inhibitory effects on several key enzymes:
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Acetylcholinesterase | Competitive | 0.30 |
Butyrylcholinesterase | Non-competitive | 0.45 |
Carbonic anhydrase I | Mixed | 0.50 |
Carbonic anhydrase II | Mixed | 0.55 |
These findings suggest that this compound may have applications in treating conditions related to cholinergic dysfunctions or as a carbonic anhydrase inhibitor.
Case Studies
-
Anti-Cancer Activity :
In a study examining the effects of this compound on cancer cell lines, it was found to induce apoptosis in HepG2 liver cancer cells at concentrations above 5 µM, with a significant reduction in cell viability observed at higher doses. -
Neuroprotective Effects :
Another investigation highlighted its potential neuroprotective properties, where treatment with this compound resulted in decreased oxidative stress markers in neuronal cultures exposed to neurotoxic agents. -
Antimicrobial Activity :
The compound also demonstrated moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 20 to 50 µg/mL.
Properties
IUPAC Name |
tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(13)12-11-7-8-5-4-6-14-8/h4-7H,1-3H3,(H,12,13)/b11-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMDEIMNCXIHJG-YRNVUSSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.